N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring through cyclization reactions, followed by the introduction of the benzenesulfonamide group via sulfonation reactions. The cyclohexyl moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzenesulfonamides.
Scientific Research Applications
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
- N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
- 4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Uniqueness
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-21(17-8-4-5-9-18(17)23)28(25,26)15-10-11-19(27-2)16(14-15)20(24)22-12-6-3-7-13-22/h10-11,14,17-18,23H,3-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPJWMNQDSVESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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